molecular formula C16H17ClN4O4S2 B12210707 N-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide

N-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B12210707
M. Wt: 428.9 g/mol
InChI Key: IFJZOQVYEPIKSC-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide is an organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of N-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these synthetic routes while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

N-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide can be compared with other similar compounds, such as:

  • 2-chloro-N-[2-ethoxy-5-(morpholin-4-ylsulfonyl)phenyl]acetamide
  • 2-chloro-N-[2-isopropoxy-5-(morpholin-4-ylsulfonyl)phenyl]acetamide

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities.

Properties

Molecular Formula

C16H17ClN4O4S2

Molecular Weight

428.9 g/mol

IUPAC Name

N-(2-chloro-5-morpholin-4-ylsulfonylphenyl)-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C16H17ClN4O4S2/c17-13-3-2-12(27(23,24)21-6-8-25-9-7-21)10-14(13)20-15(22)11-26-16-18-4-1-5-19-16/h1-5,10H,6-9,11H2,(H,20,22)

InChI Key

IFJZOQVYEPIKSC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CSC3=NC=CC=N3

Origin of Product

United States

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